3',5'-Difluoro-4'-nitroacetophenone
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Overview
Description
3’,5’-Difluoro-4’-nitroacetophenone: is an organic compound with the molecular formula C8H5F2NO3 and a molecular weight of 201.13 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to an acetophenone backbone. This compound is commonly used as a versatile small molecule scaffold in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-4’-nitroacetophenone typically involves the nitration of 3’,5’-difluoroacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
3’,5’-Difluoroacetophenone+HNO3→3’,5’-Difluoro-4’-nitroacetophenone+H2O
Industrial Production Methods: In industrial settings, the production of 3’,5’-Difluoro-4’-nitroacetophenone may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Difluoro-4’-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The acetophenone moiety can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Oxidation: Potassium permanganate, other strong oxidizing agents.
Major Products Formed:
Reduction: 3’,5’-Difluoro-4’-aminoacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Oxidation: 3’,5’-Difluoro-4’-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 3’,5’-Difluoro-4’-nitroacetophenone is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery .
Medicine: The compound’s derivatives may possess pharmacological properties, and thus, it is explored in medicinal chemistry for the development of new therapeutic agents .
Industry: In the industrial sector, 3’,5’-Difluoro-4’-nitroacetophenone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-4’-nitroacetophenone and its derivatives depends on the specific biological or chemical context in which they are used. Generally, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved vary based on the specific application and derivative being studied .
Comparison with Similar Compounds
3’,4’-Difluoroacetophenone: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Difluoro-4-nitrobenzonitrile: Contains a nitrile group instead of an acetophenone moiety, leading to different reactivity and applications.
Uniqueness: 3’,5’-Difluoro-4’-nitroacetophenone is unique due to the presence of both fluorine atoms and a nitro group on the acetophenone backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(3,5-difluoro-4-nitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)5-2-6(9)8(11(13)14)7(10)3-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWWNLQSGYPFAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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